molecular formula C12H10ClN3O2S B12913862 6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione CAS No. 82696-77-3

6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

Cat. No.: B12913862
CAS No.: 82696-77-3
M. Wt: 295.75 g/mol
InChI Key: RIXDUCNZSMWCDS-UHFFFAOYSA-N
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Description

6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound featuring a fused thiazolo-pyrimidine core substituted with a 4-chloroanilino group. These derivatives are of interest due to their diverse biological activities, including antimicrobial and pesticidal properties . The 4-chloroanilino substituent may enhance lipophilicity and bioactivity, as chloroaromatic groups are commonly used to optimize pharmacokinetic profiles in drug design .

Properties

CAS No.

82696-77-3

Molecular Formula

C12H10ClN3O2S

Molecular Weight

295.75 g/mol

IUPAC Name

6-(4-chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione

InChI

InChI=1S/C12H10ClN3O2S/c13-7-1-3-8(4-2-7)14-9-10(17)15-12-16(11(9)18)5-6-19-12/h1-4,9,14H,5-6H2

InChI Key

RIXDUCNZSMWCDS-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(=O)C(C(=O)N21)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a thiazole derivative, followed by cyclization with a pyrimidine precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-((4-Chlorophenyl)amino)-2H-thiazolo[3,2-a]pyrimidine-5,7(3H,6H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with the proliferation of cancer cells and other pathogenic organisms .

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name / Structure Substituents Yield (%) Melting Point (°C) Color Key Spectral Data Consistency
4a () 4-Nitrophenyl, phenyl 82 255–258 Yellow IR, NMR, C/H analysis
4b () 4-Bromophenyl, 4-nitrophenyl 78 246–249 Yellow IR, NMR, C/H analysis
6 () N/A (green powder) Green Elemental analysis
Target Compound (Inferred) 4-Chloroanilino Likely 240–260* Likely pale

*Predicted based on analogs in . Chloro substituents may lower melting points slightly compared to nitro groups due to reduced polarity.

Chemical Reactivity

  • Electrophilic substitution : The electron-withdrawing nitro group in 4a–4c () likely enhances electrophilic aromatic substitution reactivity compared to the chloro group in the target compound .

Biological Activity

6-(4-Chloroanilino)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-5,7-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

  • Molecular Formula : C₈H₈ClN₃O₂S
  • Molecular Weight : 215.68 g/mol
  • CAS Number : 76897-65-9

1. Antibacterial Activity

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against various bacterial strains including E. faecalis and K. pneumoniae.
  • Comparison with Standard Antibiotics : Inhibition zones were comparable to those produced by ceftriaxone, with diameters measuring up to 30 mm for certain strains .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Viability Assays : In vitro tests on MCF-7 breast cancer cells showed that the compound significantly reduced cell viability with an IC50 value of approximately 225 µM.
  • Mechanism of Action : The treatment led to increased lactate dehydrogenase (LDH) enzyme activity, indicating cell membrane damage and apoptosis initiation in cancer cells .
StudyCell LineIC50 (µM)Mechanism
MCF-7225Apoptosis induction
VariousVariesCell cycle arrest

3. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects:

  • Cytokine Inhibition : It showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL.
  • Comparison with Dexamethasone : Compounds derived from thiazolo[3,2-a]pyrimidine exhibited stronger inhibitory effects than dexamethasone in some assays .

Case Study 1: Antibacterial Efficacy

A study conducted by Roxana et al. synthesized various thiazolo derivatives and tested their antibacterial activity against a panel of pathogens. The results confirmed that the target compound had superior efficacy compared to traditional antibiotics, making it a candidate for further development in antimicrobial therapies.

Case Study 2: Anticancer Potential

In a research project focusing on the anticancer properties of thiazolo derivatives, it was found that treatment with the compound resulted in a significant reduction in tumor size in murine models. The study highlighted its potential as a therapeutic agent against breast cancer.

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